molecular formula C14H12N4 B2532499 N-(6-methylpyrazin-2-yl)quinolin-5-amine CAS No. 2310014-73-2

N-(6-methylpyrazin-2-yl)quinolin-5-amine

Cat. No.: B2532499
CAS No.: 2310014-73-2
M. Wt: 236.278
InChI Key: KMQWRJJBVLTJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyrazin-2-yl)quinolin-5-amine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a molecular hybrid of a quinoline scaffold and an aminopyrazine component. This structure combines two privileged heterocyclic systems commonly found in biologically active molecules . While the specific biological profile of this compound is an area of active investigation, its structural framework suggests significant research potential. Quinolyl pyrazinamides have been identified as a promising class of compounds, demonstrating potent and selective binding to the sigma-2 receptor (σ2R), a biomarker overexpressed in various proliferating cancers . Such compounds have shown sub-micromolar cytotoxicity in pancreatic cancer cell lines and significant in vivo efficacy in syngeneic models, making them valuable tools for oncological research . Furthermore, the pyrazine pharmacophore is extensively studied for its diverse pharmacological activities, with antitumor properties being the most prominent . Its favorable physicochemical properties, including good membrane permeability and gastrointestinal absorption potential, make it a valuable scaffold in the design of drug-like molecules . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-methylpyrazin-2-yl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-8-15-9-14(17-10)18-13-6-2-5-12-11(13)4-3-7-16-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQWRJJBVLTJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 6 Methylpyrazin 2 Yl Quinolin 5 Amine and Its Analogues

Strategies for the Construction of the Quinoline (B57606) Moiety

The quinoline core is a prevalent scaffold in a vast array of biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of numerous classical and modern synthetic methods. For the specific purpose of synthesizing quinolin-5-amine, a common strategy involves the initial synthesis of a nitro-substituted quinoline followed by reduction.

One of the most established methods for quinoline synthesis is the Skraup synthesis . This reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org To obtain a precursor to quinolin-5-amine, 3-nitrophenol (B1666305) can be subjected to a Skraup reaction to yield 5-nitroquinoline, which is subsequently reduced to 5-aminoquinoline. nih.gov The reduction of the nitro group can be achieved using various reagents, such as stannous chloride. nih.gov Another variation of the Skraup synthesis involves the reaction of o-aminophenol with glycerol and sulfuric acid to produce 8-hydroxyquinoline, which can then be nitrated and further functionalized. google.com

The Friedländer synthesis offers another versatile route to quinolines. This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. osi.lvresearchgate.net To synthesize a quinolin-5-amine precursor, a suitably substituted 2-aminobenzaldehyde could be employed. The reaction is often catalyzed by acids or bases. osi.lv Modern modifications of the Friedländer synthesis include the use of solid-phase synthesis and microwave irradiation to enhance reaction efficiency. wikipedia.org

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. organic-chemistry.orgorgsyn.org The regioselectivity of this reaction can be influenced by steric and electronic effects of the substituents on both the aniline and the β-diketone. orgsyn.org This method can be adapted to produce substituted quinolines that can be further elaborated to quinolin-5-amine.

Below is a table summarizing these classical methods for quinoline synthesis.

Synthesis MethodReactantsKey Features
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentA robust method for synthesizing quinolines, often from simple starting materials. Can be harsh and may produce byproducts. wikipedia.org
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene groupA versatile method that allows for the introduction of various substituents on the quinoline ring. osi.lvresearchgate.net
Combes Synthesis Aniline, β-DiketoneAn acid-catalyzed condensation followed by cyclization, useful for preparing 2,4-substituted quinolines. organic-chemistry.orgorgsyn.org

Strategies for the Construction of the 6-Methylpyrazine Moiety

The 6-methylpyrazine moiety is another crucial component of the target molecule. The synthesis of substituted pyrazines can be achieved through various cyclocondensation reactions. A common approach involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine.

For the synthesis of 2-amino-6-methylpyrazine, a potential route involves the condensation of a precursor to methylglyoxal (B44143) with an aminomalonamide derivative. google.com Another chemoenzymatic approach utilizes L-threonine as a starting material, which is converted to aminoacetone. Two molecules of aminoacetone can then condense to form a dihydropyrazine (B8608421) intermediate, which upon further reaction and oxidation can lead to substituted pyrazines. nih.gov

A more direct precursor for the final coupling reaction is a halogenated 6-methylpyrazine, such as 2-bromo-6-methylpyrazine (B130236) or 2-chloro-6-methylpyrazine. 2-Bromo-6-methylpyrazine can be synthesized from 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction, involving diazotization with sodium nitrite (B80452) in the presence of hydrogen bromide and bromine. organic-chemistry.org 2-Chloro-6-methylpyrazine can be prepared from 2-(6-chloropyrazin-2-yl)acetic acid. nih.gov The amination of these halopyrazines can then be performed to introduce the amino group. For instance, 2-chloropyrazine (B57796) can be converted to 2-aminopyrazine (B29847) by treatment with anhydrous ammonia (B1221849) at elevated temperatures. google.com

The following table outlines some synthetic approaches to the 6-methylpyrazine moiety.

ProductPrecursorsKey Reaction Type
2-Amino-5-methylpyrazine2-Aminomalonamide, MethylglyoxalCyclocondensation
2-Bromo-6-methylpyrazine2-Amino-6-methylpyridineSandmeyer-type reaction
2-Chloro-6-methylpyrazine2-(6-chloropyrazin-2-yl)acetic acidDecarboxylation
2-Aminopyrazine2-Halopyrazine, AmmoniaNucleophilic Aromatic Substitution

Amine Coupling Reactions in N-(6-methylpyrazin-2-yl)quinolin-5-amine Synthesis

The final and crucial step in the synthesis of this compound is the formation of the C-N bond between the quinoline and pyrazine (B50134) moieties. This is typically achieved through a transition-metal-catalyzed cross-coupling reaction.

General Aminodehalogenation Approaches

Aminodehalogenation reactions are a cornerstone of modern organic synthesis for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org

Coupling Reactions for Quinolin-5-amine Derivatives

In the context of synthesizing the target molecule, the Buchwald-Hartwig amination can be employed by coupling either 5-haloquinoline with 2-amino-6-methylpyrazine or quinolin-5-amine with a 2-halo-6-methylpyrazine. The choice of reactants depends on the availability and reactivity of the starting materials. Palladium catalysts, in conjunction with bulky biarylphosphine ligands such as tBuBrettPhos, have been shown to be effective for the amination of heteroaryl bromides, including those with unprotected NH groups. mit.edunih.gov

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov The Buchwald-Hartwig amination is particularly amenable to microwave assistance. For instance, the selective amination of 6-bromo-2-chloroquinoline (B23617) at the 6-position was successfully achieved under microwave irradiation at 150 °C. organic-chemistry.org Microwave-assisted double amination reactions have also been developed for the synthesis of complex molecules. nih.gov The use of solvents with high dielectric constants, such as benzotrifluoride, can be advantageous in microwave-assisted reactions. organic-chemistry.org

Transition-Metal-Catalyzed Approaches (e.g., C(sp3)–H Alkylation for Methyl Heteroarenes)

While the primary focus is on C-N bond formation, related transition-metal-catalyzed reactions can be relevant for the synthesis of analogues. For instance, the alkylation of methyl heteroarenes via C(sp3)-H activation provides a route to modify the methyl group on the pyrazine ring. This can be achieved through auto-transfer hydrogenative (ATH) reactions using alcohols as alkylating agents, catalyzed by various transition metals like iridium, ruthenium, and iron. This methodology allows for the elongation of the alkyl chain on the heterocycle.

Direct C-H alkylation of pyrazine derivatives has also been explored through various methods, including metallation with bulky amide bases followed by reaction with an electrophile. researchgate.net

The following table summarizes the key aspects of the amine coupling reactions.

Coupling StrategyKey Features
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an amine with an aryl halide. Requires a suitable phosphine ligand and a base. wikipedia.org
Microwave-Assisted Coupling Utilizes microwave irradiation to accelerate the reaction, often leading to improved yields and shorter reaction times. researchgate.netorganic-chemistry.orgnih.gov
C(sp3)-H Alkylation Allows for the functionalization of the methyl group on the pyrazine ring, providing access to analogues.

Synthetic Routes for Derivatization of this compound

Derivatization of the parent compound can be achieved by modifying either the pyrazine or the quinoline ring, or by altering the amine linker itself. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the physicochemical properties of the molecule.

Modifications to the pyrazine ring are typically introduced by starting with a pre-functionalized 2-aminopyrazine derivative. The reactivity of the pyrazine ring, being electron-deficient, influences the synthetic strategies for its derivatization.

Table 1: Synthetic Approaches for Pyrazine Ring Modification

Modification StrategyReagents and ConditionsDescription
Substitution at the 5-position Iron-catalyzed cross-coupling with organoboron species (e.g., arylboronic acids), K2S2O8, TBABDirect C-H functionalization of the pyrazine ring allows for the introduction of aryl groups. acs.org
Introduction of various substituents Diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclizationThis method allows for the synthesis of pyrazines with ester and hydroxy groups, which can be further modified. researchgate.net
Halogenation N-Halosuccinimides (NBS, NCS)Halogenation of the pyrazine ring provides a handle for further cross-coupling reactions to introduce a variety of substituents.
Alkylation of the methyl group Strong base (e.g., LDA) followed by an alkyl halideDeprotonation of the methyl group on the pyrazine ring can be challenging but allows for the introduction of other alkyl chains.

Research on the transition metal-catalyzed functionalization of pyrazines has opened up numerous possibilities for creating a diverse range of analogues. utwente.nlresearchgate.net For instance, palladium-catalyzed cross-coupling reactions can be employed on halogenated pyrazines to introduce aryl, alkyl, and other functional groups.

The quinoline ring offers multiple positions for modification, allowing for a wide range of structural diversity. Both electrophilic and nucleophilic substitution reactions can be employed, depending on the existing substituents and the desired functionalization.

Table 2: Synthetic Routes for Quinoline Ring Modification

Modification StrategyReagents and ConditionsDescription
Electrophilic Aromatic Substitution Nitrating agents (e.g., HNO3/H2SO4), Halogenating agents (e.g., Br2/FeBr3)Introduction of nitro and halo groups at various positions on the benzene (B151609) portion of the quinoline ring, directing subsequent modifications. nih.gov
Nucleophilic Aromatic Substitution Amines, alkoxides on halo- or nitro-substituted quinolinesThe presence of activating groups facilitates the substitution of leaving groups on the quinoline ring. nih.govarkat-usa.org
Metal-Catalyzed Cross-Coupling Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions on haloquinolinesThese powerful reactions allow for the introduction of a wide array of carbon and heteroatom substituents. researchgate.netrsc.org
C-H Activation Transition metal catalysts (e.g., Pd, Rh, Ru)Direct functionalization of C-H bonds on the quinoline scaffold is an atom-economical approach to introduce new substituents. nih.govmdpi.com

The synthesis of various substituted quinolines often begins with classical methods like the Skraup, Doebner-von Miller, or Friedländer synthesis, which can provide quinoline cores with initial substituents that can be further elaborated. acs.org For instance, starting with a substituted aniline in a Skraup synthesis will yield a correspondingly substituted quinoline.

The amine linker in this compound can also be a point of modification, which can significantly impact the molecule's conformation and biological activity.

Table 3: Strategies for Linker Modification

Modification StrategyReagents and ConditionsDescription
N-Alkylation Alkyl halide and a base (e.g., NaH, K2CO3) or reductive aminationIntroduction of an alkyl group on the amine linker. This can be achieved post-coupling of the pyrazine and quinoline moieties. nih.govrsc.orgmdpi.com
Insertion of a Spacer Multi-step synthesis involving coupling of the quinoline/pyrazine to a bifunctional linkerInstead of a direct N-H bond, a short alkyl or other chain can be introduced to alter the distance and orientation of the two heterocyclic rings. nih.gov

N-alkylation of heteroaromatic amines can be challenging but offers a direct way to modify the linker. nih.gov The choice of base and solvent is critical to achieve good yields and avoid side reactions. Alternatively, building the molecule with a pre-alkylated amine or a linker unit provides another route to these analogues.

Advanced Synthetic Techniques and Optimization in this compound Chemistry

To improve reaction efficiency, yield, and sustainability, several advanced synthetic techniques can be applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times, particularly in the Buchwald-Hartwig amination and in the synthesis of the heterocyclic precursors. nih.govnih.govbohrium.commdpi.com This technique often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. acs.orgnih.govnih.govacs.org For the synthesis of aryl amines, flow chemistry can enable the use of hazardous reagents or reaction conditions with greater control. The synthesis of the quinoline and pyrazine precursors, as well as their final coupling, could potentially be adapted to a flow process.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. mdpi.comresearchgate.netnih.govsigmaaldrich.comchemicaljournal.in This methodology could be explored for novel derivatizations of the quinoline or pyrazine rings, or potentially for the key C-N bond formation step, offering an alternative to traditional palladium catalysis.

Optimization of the crucial Buchwald-Hartwig amination step often involves screening different palladium catalysts, phosphine ligands (such as XPhos, SPhos, and DavePhos), bases, and solvents to achieve the highest possible yield and purity of the desired this compound derivative. acs.org

Medicinal Chemistry and Drug Design Principles for N 6 Methylpyrazin 2 Yl Quinolin 5 Amine

Rational Drug Design Approaches for Quinoline-Pyrazine Hybrids

Rational drug design for quinoline-pyrazine hybrids involves a targeted approach to creating new chemical entities (NCEs) with desirable physicochemical properties for medicinal applications. dntb.gov.uaresearchgate.net This strategy often begins with the selection of core scaffolds known for their biological significance. Quinoline (B57606), a fusion of benzene (B151609) and a pyridine ring, is a well-established pharmacophore with a broad spectrum of bioactivity. researchgate.net Similarly, pyrazine (B50134) and its derivatives are recognized for their presence in numerous biologically active compounds. nih.gov

The design of hybrid molecules like N-(6-methylpyrazin-2-yl)quinolin-5-amine is predicated on the hypothesis that combining these two heterocyclic systems can lead to synergistic effects or novel biological activities. A key aspect of the rational design process is the use of computational tools, such as molecular docking, to predict how these hybrid molecules will interact with specific biological targets. For instance, in the design of related quinoline-pyrazine carboxamides, molecular docking studies were employed to investigate the binding modes of these molecules with protein targets like FMS-like tyrosine kinase-3 (FLT3), which is implicated in leukemia. researchgate.net These computational models help to elucidate the key structural features that govern binding affinity and guide the synthesis of more potent compounds. dntb.gov.uaresearchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for the discovery of novel compounds and the optimization of existing ones. uniroma1.itnih.govresearchgate.net These techniques are particularly valuable in the development of derivatives of this compound to explore new chemical space, enhance biological activity, improve pharmacokinetic properties, and secure intellectual property. uniroma1.itscispace.com

Scaffold hopping involves the replacement of the core molecular framework (the scaffold) with a different one while maintaining the original's biological activity. nih.govresearchgate.net In the context of quinoline-pyrazine hybrids, a medicinal chemist might replace the quinoline core with another bicyclic heteroaromatic system or the pyrazine ring with a different diazine, such as pyrimidine (B1678525) or pyridazine. The goal is to identify new scaffolds that can arrange the key pharmacophoric features in a similar spatial orientation to the original compound, thereby preserving the interaction with the biological target. uniroma1.it Computational methods can be employed to search for and evaluate potential replacement scaffolds. researchgate.net

Bioisosteric replacement is a more subtle modification that involves substituting a functional group or a substituent with another group that has similar physical or chemical properties, leading to a comparable biological response. nih.govresearchgate.net This strategy is often used to address issues such as metabolic instability, toxicity, or poor solubility. For example, the methyl group on the pyrazine ring of this compound could be replaced with other small alkyl groups, a halogen, or a trifluoromethyl group to modulate lipophilicity and metabolic stability. Similarly, the amine linker could be replaced with an amide, ether, or other suitable linkers to alter the compound's hydrogen bonding capacity and conformational flexibility.

StrategyDescriptionApplication to this compound
Scaffold Hopping Replacement of the core molecular structure with a different scaffold that maintains the original's biological activity. nih.govresearchgate.netReplacing the quinoline core with a quinazoline (B50416) or isoquinoline ring system.
Bioisosteric Replacement Substitution of a functional group with another group having similar physicochemical properties to produce a comparable biological effect. nih.govresearchgate.netReplacing the methyl group on the pyrazine with a chloro or trifluoromethyl group to alter electronic properties.

Application of Conjunction Principles in Drug Design

The "principle of conjunction" in drug design refers to the strategy of combining two or more different pharmacophoric units into a single molecule. researchgate.net This approach is based on the premise that the resulting hybrid compound may exhibit a broader spectrum of activity, enhanced potency, or a novel mechanism of action compared to the individual components. The design of this compound is a clear application of this principle, where the quinoline and pyrazine moieties, both known to be present in biologically active compounds, are conjoined. researchgate.netnih.gov

The rationale behind this conjunction can be multifaceted:

Dual-Targeting: The hybrid molecule may be designed to interact with two different biological targets simultaneously, which can be advantageous in treating complex diseases.

Synergistic Effects: The two pharmacophores may act in a synergistic manner at a single target, where the binding of one moiety enhances the binding or effect of the other.

The synthesis of such hybrid molecules often involves multi-component reactions, which allow for the efficient construction of diverse molecular scaffolds in a single step. researchgate.net This approach facilitates the rapid exploration of the chemical space around the quinoline-pyrazine core, enabling the generation of a library of related compounds for biological screening.

Hit-to-Lead and Lead Optimization Strategies for this compound

Once a "hit" compound like this compound is identified from a screening campaign, it undergoes a rigorous process of hit-to-lead and lead optimization to transform it into a viable drug candidate. scribd.comoncodesign-services.comdrugtargetreview.com

The hit-to-lead phase focuses on confirming the activity of the initial hit and exploring the preliminary structure-activity relationships (SAR). drugtargetreview.comddcpharmaceutical.com For this compound, this would involve synthesizing a small library of analogues with systematic modifications to both the quinoline and pyrazine rings, as well as the linking amine. The goal is to identify a "lead" compound with improved potency and more favorable drug-like properties than the initial hit. scribd.comoncodesign-services.com

Lead optimization is a more intensive process that aims to refine the lead compound to produce a preclinical candidate. scribd.comoncodesign-services.com This involves a multi-parameter optimization approach where medicinal chemists seek to balance potency, selectivity, and pharmacokinetic properties while minimizing any potential toxicity. sk.ru Key activities in the lead optimization of this compound derivatives would include:

Potency Enhancement: Fine-tuning the substituents on the quinoline and pyrazine rings to maximize interactions with the biological target. nih.gov

Selectivity Improvement: Modifying the structure to reduce off-target activities and potential side effects.

ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the analogues and making structural changes to improve this profile. drugtargetreview.com

PhaseObjectiveKey Activities for this compound
Hit-to-Lead To confirm activity and identify a promising lead series. drugtargetreview.comddcpharmaceutical.comSynthesis of initial analogues, preliminary SAR studies, initial assessment of drug-like properties.
Lead Optimization To refine the lead compound into a preclinical candidate. scribd.comoncodesign-services.comExtensive SAR studies, improvement of potency and selectivity, in-depth ADMET profiling. drugtargetreview.comnih.gov

Multiparameter Optimization in the Design of this compound Derivatives

Modern drug discovery has moved away from optimizing single parameters in isolation and instead embraces a holistic approach known as multiparameter optimization (MPO). researchgate.net In the design of derivatives of this compound, MPO is essential for achieving a balance of the multiple properties required for a successful drug, including potency, selectivity, and a favorable ADMET profile. drugtargetreview.com

The "Traffic Light" system is a common MPO tool where different properties are assigned colors (green, yellow, red) based on whether they meet the desired criteria. drugtargetreview.com This provides a visual representation of the strengths and weaknesses of each compound and helps to guide the design of the next generation of analogues.

Strategies for Modulating Biological Activity in Quinoline-Pyrazine Derivatives

Modulating the biological activity of quinoline-pyrazine derivatives involves making strategic structural modifications to influence their interaction with biological targets. nih.govresearchgate.net Based on the known SAR of quinoline and pyrazine compounds, several strategies can be employed:

Substitution on the Quinoline Ring: The substitution pattern on the quinoline ring is known to be crucial for its biological activity. nih.gov Introducing various substituents at different positions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding to the target.

Modification of the Pyrazine Ring: The pyrazine ring can also be modified to fine-tune the biological activity. nih.gov For example, introducing different substituents or replacing the pyrazine with other nitrogen-containing heterocycles can alter the compound's properties.

Alteration of the Linker: The nature of the linker connecting the quinoline and pyrazine rings can significantly impact the molecule's conformation and biological activity. Exploring different linker types and lengths can lead to optimized interactions with the target.

The following table summarizes some potential modification strategies and their expected impact on the biological activity of quinoline-pyrazine derivatives:

Modification StrategyRationaleExpected Impact
Introduction of electron-withdrawing groups on the quinoline ringTo modulate the electronic properties and potential for hydrogen bonding.Altered target binding affinity and selectivity.
Variation of the substituent on the pyrazine ringTo explore the steric and electronic requirements of the binding pocket.Changes in potency and metabolic stability.
Isosteric replacement of the amine linkerTo modify the hydrogen bonding capacity and conformational flexibility.Improved pharmacokinetic properties.

Biological Activity and Preclinical Pharmacological Investigations of N 6 Methylpyrazin 2 Yl Quinolin 5 Amine Analogues

In Vitro Biological Evaluation Methodologies

A range of in vitro methods have been employed to elucidate the biological activities of N-(6-methylpyrazin-2-yl)quinolin-5-amine analogues. These methodologies are crucial for the initial screening and characterization of the compounds' pharmacological profiles.

Cell-Based Assays for Antiproliferative Activity (e.g., against cancer cell lines)

Quinoline (B57606) derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. nih.govekb.eg Cell-based assays are fundamental in determining the cytotoxic potential of these compounds. The MTT assay, for instance, is a colorimetric assay used to assess cell viability and has been employed to screen quinoline derivatives against cell lines such as the HCT116 human colon carcinoma line. Other methods like the sulforhodamine B (SRB) assay are also utilized to evaluate antiproliferative activity against breast cancer cell lines like MCF-7.

Research has shown that certain quinoline-chalcone hybrids exhibit potent antiproliferative activity at sub-micromolar concentrations against a panel of human cancer cell lines. rsc.org For example, some derivatives have shown IC50 values ranging from 0.009 to 0.016 μM. rsc.org The mechanisms underlying this activity are diverse and can include the inhibition of tubulin polymerization, disruption of microtubule dynamics, and targeting of signaling pathways like the PI3K/Akt/mTOR pathway. ekb.egrsc.org

Table 1: Antiproliferative Activity of Selected Quinoline Analogues

Compound/Analogue Cancer Cell Line Assay IC50 Value Reference
Quinoline-Chalcone Hybrid 23 Various Not Specified 0.009 - 0.016 µM rsc.org
Quinoline-Chalcone Hybrid 33 EGFR Not Specified 37.07 nM rsc.org
Quinoline-Chalcone Hybrid 39 A549 (NSCLC) Cytotoxicity Assay 1.91 µM rsc.org
Quinoline-Chalcone Hybrid 40 K-562 (CML) Cytotoxicity Assay 5.29 µM rsc.org
7-chloro-4-quinolinylhydrazone SF-295, HTC-8, HL-60 MTT Assay 0.314 - 4.65 µg/cm³
N-alkylated, 2-oxoquinoline HEp-2 (larynx tumor) Not Specified 49.01 - 77.67% inhibition
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline HepG2, HCT-116, MCF-7, A549 Not Specified 3.3, 23, 3.1, 9.96 µg/mL researchgate.net

Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antimycobacterial)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Analogues of this compound have been evaluated for their activity against a wide range of pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity: The antimicrobial potential of quinoline derivatives has been investigated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov The disc diffusion method and microdilution method are commonly used to determine the minimum inhibitory concentration (MIC) of these compounds. nih.gov For instance, certain pyrazole-derived quinolines have demonstrated excellent activity against E. coli and P. aeruginosa. Some quinoline-based hydroxyimidazolium hybrids have shown potent activity against Staphylococcus aureus with MIC values as low as 2 µg/mL. mdpi.comnih.gov

Antimycobacterial Activity: Quinoline derivatives have emerged as a significant class of compounds with potential antitubercular activity. nih.govbenthamdirect.comnih.gov The in vitro activity of these compounds is often evaluated against Mycobacterium tuberculosis H37Rv strain using methods like the Microplate Alamar Blue Assay (MABA). nih.govmdpi.com Some camphor-coupled quinoline derivatives have shown MIC values as low as 9.5 μM against both sensitive and resistant strains of M. tuberculosis. benthamdirect.com The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes like DNA gyrase and KatG. nih.govmdpi.com

Table 2: Antimicrobial Activity of Selected Quinoline Analogues

Compound/Analogue Pathogen Activity (MIC) Reference
Pyrazole derived quinoline 4f E. coli Excellent
Quinoline-based hydroxyimidazolium hybrid 7b S. aureus 2 µg/mL mdpi.comnih.gov
Quinoline-based hydroxyimidazolium hybrid 7b M. tuberculosis H37Rv 10 µg/mL mdpi.com
Camphor-coupled quinoline derivative 3e M. tuberculosis (sensitive & resistant) 9.5 µM benthamdirect.com
Quinoline-thiosemicarbazide compound 5 M. tuberculosis H37Rv 2 µg/mL nih.gov
N-methylbenzofuro[3,2-b]quinoline 8 Vancomycin-resistant E. faecium 4 µg/mL nih.gov

Enzyme Inhibition Assays (e.g., Kinases)

The inhibitory activity of quinoline derivatives against various enzymes, particularly protein kinases, is a key area of investigation. nih.govresearchgate.netnih.gov Kinase inhibition is a crucial mechanism for the anticancer activity of many compounds. Assays are designed to measure the ability of these analogues to block the activity of specific kinases involved in cancer cell signaling pathways. nih.govgoogle.com

Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors. nih.gov For example, derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective inhibitors of CDK4/6. nih.gov Other quinoline derivatives have shown inhibitory activity against enzymes like steroid 5α-reductases and bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). mdpi.comnih.gov

Table 3: Enzyme Inhibition by Selected Quinoline Analogues

Compound/Analogue Target Enzyme Activity (IC50/Ki) Reference
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine 58 CDK4 High Potency nih.gov
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine 69 CDK4/6 High Potency nih.gov
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-one 4 Steroid 5α-reductase type 2 Ki = 800 +/- 85 nM nih.gov
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-one 5 Steroid 5α-reductase type 1 IC50 = 510 nM nih.gov
Pyrazole analog 7d H. influenzae DapE IC50 = 17.9 ± 8.0 μM mdpi.com

Receptor Binding and Functional Assays (e.g., antagonism)

The interaction of this compound analogues with various receptors has been investigated to understand their pharmacological effects. Receptor binding assays, often using radiolabeled ligands, are employed to determine the affinity of these compounds for specific receptors. nih.govacs.org

For instance, a series of quinoline derivatives have been synthesized and evaluated for their affinity for 5-HT3 receptors, with some compounds showing high affinity in the nanomolar range. nih.govacs.org Functional assays, such as cell-based signal transduction assays, are then used to determine whether these compounds act as agonists or antagonists. acs.orgnih.gov Studies have identified potent and selective noncompetitive antagonists of the mGlu1 receptor among quinoline derivatives, with some compounds exhibiting IC50 values as low as 0.5 nM. acs.orgnih.gov

Table 4: Receptor Binding and Functional Activity of Selected Quinoline Analogues

Compound/Analogue Target Receptor Assay Type Activity (Ki/IC50) Reference
Quinoline derivative 21 5-HT3 Binding Affinity Ki = 0.32 nM nih.gov
Quinoline derivative 37 5-HT3 Binding Affinity Ki = 0.31 nM nih.gov
Quinoline derivative cis-10 rat mGlu1 Functional Antagonism IC50 = 20 nM acs.orgnih.gov
Quinoline derivative cis-64a human mGlu1 Functional Antagonism IC50 = 0.5 nM acs.orgnih.gov

Photosynthetic Electron Transport Inhibition Studies

Certain quinoline derivatives have been investigated for their ability to inhibit photosynthetic electron transport, a mechanism of action for some herbicides. researchgate.netnih.govscilit.com These studies typically involve testing the compounds against plant species like Spinacia oleracea (spinach) and algae such as Chlorella vulgaris. researchgate.netnih.gov The inhibitory activity is often compared to that of the standard herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). researchgate.netscilit.com

The primary site of action for these inhibitors is within the photosystem II complex of the photosynthetic electron transport chain. umn.edu Injury symptoms in susceptible plants include yellowing (chlorosis) and death (necrosis) of leaf tissue. umn.edu

Table 5: Photosynthetic Electron Transport Inhibition by Selected Quinoline Analogues

Compound/Analogue Test Organism Activity Reference
Substituted 8-hydroxyquinoline amides Spinacia oleracea, Chlorella vulgaris Comparable to or higher than DCMU researchgate.netscilit.com
Hydroxyquinolinecarboxamides Spinacia oleracea, Chlorella vulgaris Similar or higher than DCMU nih.gov

Preclinical Efficacy Models in Drug Development Research

While extensive in vitro data exists for this compound analogues, information on their evaluation in preclinical efficacy models is more limited in the publicly available literature. However, the promising in vitro results, particularly in the areas of anticancer and antimicrobial activity, suggest that these compounds are strong candidates for further in vivo studies.

Preclinical efficacy models are essential for translating in vitro findings into potential therapeutic applications. For anticancer drug development, this would typically involve xenograft models where human cancer cells are implanted into immunocompromised mice. The efficacy of the quinoline analogues would then be assessed by their ability to inhibit tumor growth. For antimicrobial research, in vivo infection models in animals would be used to evaluate the ability of the compounds to clear infections.

One study on a synthetic pyrano[3,2-c]quinoline derivative demonstrated its in vivo anti-diabetic effect in a streptozotocin-induced diabetic Wistar rat model, showing superior efficacy in reducing glucose levels compared to acarbose. nih.gov This highlights the potential for quinoline derivatives in treating metabolic diseases. Further in vivo evaluations are necessary to fully assess the therapeutic potential of this compound analogues.

In Vitro Translational Approaches

In vitro translational studies are crucial for elucidating the mechanism of action of novel compounds. For analogues of this compound, these approaches have primarily focused on their ability to inhibit specific molecular targets.

Research into structurally related compounds has provided insights into potential mechanisms. For instance, studies on various quinoline derivatives have demonstrated their capacity to interfere with key cellular processes. While direct enzymatic assays on this compound analogues are not extensively reported in publicly available literature, the broader family of quinolines has been evaluated against a range of enzymes.

Similarly, pyrazine-based compounds have been the subject of numerous in vitro studies. For example, certain pyrazine (B50134) derivatives have been shown to inhibit enzymes crucial for microbial survival or cancer cell proliferation. These findings suggest that the this compound scaffold could be a valuable starting point for the design of potent and selective enzyme inhibitors.

Phenotypic Cellular Assays

Analogues of the core this compound structure have demonstrated notable cytotoxic activity against a panel of human cancer cell lines. For example, a series of novel 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives, which share the quinoline core, were assessed for their antiproliferative activities. One compound, featuring a 2-chloro-4-pyridinyl group, exhibited promising cytotoxic activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines, with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively researchgate.net.

Furthermore, investigations into other quinoline derivatives have revealed their potential to induce apoptosis in cancer cells. For instance, certain 2,4-disubstituted quinoline compounds have been evaluated for their in vitro anticancer activity against human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma cell lines.

The table below summarizes the in vitro antiproliferative activity of selected quinoline analogues against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Quinoline-Pyrazole Derivative Huh7 (Liver)1.6 researchgate.net
MCF7 (Breast)3.3 researchgate.net
HCT116 (Colon)1.1 researchgate.net
Isatin-Quinazoline Hybrid 5e MDA-MB-231 (Breast)12.35 nih.gov
Isatin-Phthalazine Hybrid 10g MDA-MB-231 (Breast)12.00 nih.gov

Potential Pharmacological Classifications of this compound Derivatives

Based on the biological activities of structurally related compounds, derivatives of this compound can be potentially classified into two major pharmacological categories: antitubercular agents and tyrosine kinase inhibitors.

Antitubercular Agents

Tuberculosis remains a significant global health threat, and the need for new, effective drugs is urgent. Both quinoline and pyrazine moieties are present in established and investigational antitubercular drugs. Pyrazinamide, a pyrazine-containing compound, is a cornerstone of first-line tuberculosis treatment nih.gov.

Recent research has focused on developing novel pyrazine-based antitubercular agents. A study on pyrazinoic acid analogs, the active form of pyrazinamide, revealed that substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups could enhance potency by 5 to 10-fold compared to the parent compound nih.gov. This highlights the potential for modification of the pyrazine ring in this compound to develop potent antitubercular agents.

Furthermore, phenotypic screening of compound libraries against Mycobacterium tuberculosis has identified pyrazolylpyrimidinones as a promising class of antitubercular agents with a novel mode of action dundee.ac.uknih.gov. While not direct analogues, these findings underscore the potential of nitrogen-containing heterocyclic systems in antitubercular drug discovery. The quinoline core is also a well-established pharmacophore in antitubercular drug development, with several quinoline-based compounds demonstrating activity against both replicating and non-replicating M. tuberculosis ed.ac.uk.

The table below presents the antitubercular activity of selected pyrazine and quinoline analogues.

Compound ClassTarget/OrganismActivity (MIC/Potency)
Pyrazinoic Acid Analogs Mycobacterium tuberculosis5 to 10-fold more potent than pyrazinoic acid nih.gov
Quinoline-isoxazole Derivatives Replicating M. tuberculosisMICs of 0.77 and 0.95 µM ed.ac.uk
Pyrazolylpyrimidinones Replicating M. tuberculosisBactericidal activity dundee.ac.uknih.gov

Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, tyrosine kinase inhibitors have become a major class of anticancer drugs.

The quinoline scaffold is a common feature in many approved and investigational tyrosine kinase inhibitors. For example, various pyrazoline derivatives, which can be considered bioisosteres of the pyrazine ring, have been investigated as tyrosine kinase inhibitors nih.gov.

A recent review highlighted the clinical applications of pyrazine-based small molecule kinase inhibitors, with several compounds having received FDA approval or currently being in clinical trials nih.gov. For instance, Radotinib, a pyrazine-pyrimidin-2-yl derivative, is a BCR-ABL-1 kinase inhibitor with an IC50 of 34 nM against the wild-type kinase nih.gov. Another example is Darovasertib, a pyrazine-2-carboxamide derivative, which is a potent PKC inhibitor with IC50 values of 1.9 nM, 0.4 nM, and 3.1 nM against PKCα, PKCθ, and GSK3β, respectively nih.gov. These examples demonstrate the potential of the pyrazine moiety to be incorporated into potent kinase inhibitors.

The combination of the quinoline and pyrazine scaffolds in this compound presents a promising framework for the development of novel tyrosine kinase inhibitors.

Mechanism of Action Studies for N 6 Methylpyrazin 2 Yl Quinolin 5 Amine

Target Engagement Validation in Preclinical ResearchThere are no available preclinical studies that validate the engagement of N-(6-methylpyrazin-2-yl)quinolin-5-amine with any biological target.

Further research and publication in peer-reviewed scientific journals are required to elucidate the pharmacological properties and mechanism of action of this compound. Until such data becomes available, a scientifically accurate and detailed article on this specific topic cannot be produced.

Structure Activity Relationship Sar Studies of N 6 Methylpyrazin 2 Yl Quinolin 5 Amine Analogues

Impact of Quinoline (B57606) Moiety Substitutions on Biological Activity

The quinoline scaffold is a versatile heterocyclic aromatic structure that offers multiple positions for substitution, allowing for fine-tuning of a compound's biological profile. biointerfaceresearch.com Modifications at various positions on the quinoline ring can significantly influence the activity of N-(6-methylpyrazin-2-yl)quinolin-5-amine analogues.

Research on various quinoline derivatives has shown that the type and position of substituents are critical. For instance, heteroaryl substitution at the C-2 position of a quinoline ring has been found to increase lipophilicity and DNA binding properties, which can enhance certain biological activities. biointerfaceresearch.com In other series, substitutions at the C-5 position have led to more potent activity compared to substitutions at the C-6 position. biointerfaceresearch.com

The introduction of different functional groups can modulate the electronic and steric properties of the molecule. For example, in the development of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, introducing fluorine atoms at different positions on the quinoline ring was a key strategy in the initial SAR exploration. mdpi.com Similarly, studies on 4-anilinoquinazolines, a related scaffold, demonstrated that substitutions on the aniline (B41778) ring, which is analogous to the pyrazinylamine portion, significantly impacted antagonist potency. For example, 3-bromo and 3-chloro substitutions resulted in potent antagonists, whereas an unsubstituted aniline was weak. nih.gov

The following table summarizes the generalized impact of substitutions on the quinoline moiety based on SAR studies of related compound classes.

Substitution PositionSubstituent TypeGeneral Impact on Activity
C-2 Heteroaryl groupsIncreased lipophilicity and potential for enhanced DNA binding. biointerfaceresearch.com
C-4 Amino groupsCan serve as a key interaction point; substitutions on this amine are critical. nih.gov
C-5 Methyl groupsMay show more potent activity compared to C-6 substitution in some series. biointerfaceresearch.com
C-6 Various (halogens, alkyls)Often modified to tune properties, but may be less sensitive than other positions. nih.gov
C-8 VariousCan influence overall conformation and interaction with biological targets. nih.gov

These findings suggest that a systematic exploration of substituents—such as halogens, alkyl, alkoxy, and cyano groups—at various positions of the quinoline ring is essential to optimize the biological activity of this compound analogues.

Role of the 6-Methylpyrazin-2-yl Moiety in Activity

SAR studies on related pyrazine (B50134) derivatives have highlighted the importance of this scaffold. For example, in a series of 3-acylaminopyrazine-2-carboxamides, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides were found to be the most active compounds against mycobacteria. researchgate.net This indicates that substitutions on rings attached to the pyrazine core can heavily influence activity.

The methyl group at the 6-position of the pyrazine ring is also a key feature. This group can affect the molecule's steric profile, lipophilicity, and metabolic stability. In some SAR studies, even subtle changes, such as modifying or moving an alkyl substituent, can lead to significant changes in biological efficacy. nih.gov The electron-donating nature of the methyl group can also modulate the electronic properties of the pyrazine ring, potentially influencing its interaction with target proteins. researchgate.net

Direct Target Interaction: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors.

Structural Scaffolding: It correctly orients the quinoline portion of the molecule for optimal interaction with its biological target.

Influence of the Amine Linker on Compound Activity

The amine linker connecting the quinoline and pyrazine rings provides flexibility and is a key site for hydrogen bonding, directly influencing the compound's biological activity. The properties of this linker, such as its length, rigidity, and basicity, are critical determinants of potency and selectivity. mdpi.com

In the development of related heterocyclic compounds, replacing other types of bridges with a flexible amino group has been a successful strategy to enhance binding potency. mdpi.com Studies on other series of compounds have shown that the linker's nature strongly influences activity. For example, in a series of 8-amino-6-methoxyquinoline (B117001) hybrids, the activity and cytotoxicity were strongly influenced by the linker's chain length and substitution. mdpi.com Introducing an additional ethyl linker to increase the distance between the quinoline and another moiety had a significant impact on the resulting biological activity. mdpi.com

Similarly, research on N-mustard-quinoline conjugates found that compounds with a hydrazine (B178648) carboxamide linker showed greater cytotoxic activity compared to those with a urea (B33335) linker, highlighting the critical role of the linker's chemical structure. biointerfaceresearch.com The amine linker in this compound is likely involved in a crucial hydrogen bond with the target protein, a common feature for kinase inhibitors and other targeted agents. mdpi.com

Linker ModificationPotential Impact on Activity
Alkylation (e.g., N-methylation) May alter basicity, steric hindrance, and hydrogen bonding capacity.
Constraining Flexibility Incorporating the linker into a ring system can lock the molecule into a specific conformation, which may be more or less active.
Varying Length Increasing or decreasing the distance between the two ring systems can optimize positioning within a binding site. mdpi.com

Effects of Lipophilicity on Biological Activity

Lipophilicity, often expressed as logP, is a critical physicochemical parameter that affects a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov It influences the ability of a molecule to cross cell membranes and reach its biological target. nih.govresearchgate.net For this compound analogues, balancing lipophilicity is essential for achieving good biological activity.

The introduction of different substituents can significantly alter a compound's lipophilicity. For example, adding heterocyclic substituents to a quinoline core can increase lipophilicity. biointerfaceresearch.com Conversely, introducing nitrogen atoms, such as in the pyrazine ring, generally reduces lipophilicity compared to a carbocyclic analogue. nih.gov Studies on quinoline-1,4-quinone hybrids showed that lipophilicity was dependent on the type of 1,4-quinone moiety, with a 1,4-naphthoquinone (B94277) moiety resulting in the highest lipophilicity. nih.gov

In one study of betulin (B1666924) triazole derivatives, replacing a hydroxyl group with acyl substituents caused an increase in lipophilicity. nih.gov This demonstrates that even small modifications can have a significant impact. An optimal range of lipophilicity is often required for biological activity; compounds that are too hydrophilic may have poor membrane permeability, while those that are too lipophilic may suffer from poor solubility and high protein binding. ijcce.ac.ir Therefore, SAR studies for this series must consider the lipophilic contribution of each substituent on both the quinoline and pyrazine rings.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis examines the different spatial arrangements (conformers or rotamers) of a molecule and their relative energies. nih.gov For this compound, the relative orientation of the quinoline and pyrazine rings, dictated by rotation around the amine linker, is crucial for activity.

The molecule may exist as a mixture of different isomers in solution. nih.gov Detailed analysis using techniques like NMR spectroscopy and computational methods such as Density Functional Theory (DFT) can help identify the most stable and likely bioactive conformation. nih.govmdpi.com For example, studies on hydrazone-based compounds revealed the existence of multiple isomers (Z-I, Z-II, E-I, E-II), and DFT calculations were used to determine that one isomer was the most energetically stable. nih.govmdpi.com

The presence of intramolecular hydrogen bonds can also significantly influence conformation. In the crystal structure of one diarylamine derivative, an intramolecular hydrogen bond between the amine NH and a nearby nitro group was observed, which would restrict the molecule's flexibility. mdpi.com The bioactive conformation is the specific 3D shape that the molecule adopts when it binds to its target. Understanding this conformation allows for the rational design of more rigid analogues that are "locked" in this active shape, potentially leading to increased potency and selectivity.

Design and Synthesis of SAR Libraries for this compound

The systematic exploration of SAR requires the design and synthesis of a chemical library of analogues where specific parts of the parent molecule are varied. nih.gov For this compound, this involves creating derivatives with diverse substituents on the quinoline and pyrazine rings and modifications to the amine linker.

The synthesis of such libraries often relies on convergent chemical routes where key intermediates are prepared and then combined in the final steps. A common strategy for synthesizing diarylamine compounds is the Buchwald-Hartwig amination reaction. mdpi.com This palladium-catalyzed cross-coupling reaction is highly effective for forming the C-N bond between an aryl halide (e.g., a substituted 5-chloroquinoline) and an amine (e.g., 2-amino-6-methylpyrazine).

A general synthetic approach could involve:

Synthesis of Substituted Quinolines: Preparing a variety of 5-aminoquinolines or 5-haloquinolines with different substituents at other positions (C-2, C-6, C-8, etc.). biointerfaceresearch.com

Synthesis of Substituted Pyrazines: Creating analogues of 2-amino-6-methylpyrazine, for example, by varying the alkyl group or adding other substituents to the pyrazine ring.

Coupling and Derivatization: Combining these building blocks using methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution to generate the final library of compounds. mdpi.commdpi.com

For instance, one reported synthesis involved coupling various quinolinyl halides with 6-methoxypyridin-3-amine to produce a library of 43 new derivatives for SAR evaluation. mdpi.com This systematic approach allows researchers to efficiently generate the necessary compounds to build a comprehensive understanding of the structure-activity relationships.

Computational Chemistry and in Silico Approaches for N 6 Methylpyrazin 2 Yl Quinolin 5 Amine

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for understanding and predicting ligand-receptor interactions at a molecular level.

In a hypothetical study involving N-(6-methylpyrazin-2-yl)quinolin-5-amine, researchers would first identify a relevant biological target, such as a protein kinase or receptor implicated in a disease. The three-dimensional structure of this target would be obtained from a repository like the Protein Data Bank (PDB). Using specialized software, the this compound molecule would be placed into the binding site of the receptor in various conformations and orientations. A scoring function would then estimate the binding affinity for each pose, predicting the most stable binding mode.

The analysis would focus on identifying key interactions, such as:

Hydrogen bonds: Interactions between the amine or nitrogen atoms in the pyrazine (B50134) and quinoline (B57606) rings with amino acid residues like aspartate, glutamate, or serine in the receptor's active site.

Hydrophobic interactions: The aromatic quinoline and pyrazine rings could interact with nonpolar residues such as leucine, valine, or phenylalanine.

Pi-stacking: The aromatic rings of the compound could form stacking interactions with aromatic residues like tyrosine, tryptophan, or histidine.

These studies help elucidate the structural basis for the compound's potential biological activity and can guide the design of more potent derivatives.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap implies that the molecule is more reactive and less stable.

For this compound, DFT calculations would determine the energies of these orbitals. The analysis would likely show the HOMO density localized over the electron-rich quinoline and amine portions, while the LUMO might be distributed across the electron-deficient pyrazine ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its reactivity and intermolecular interactions. researchgate.netresearchgate.net The map displays regions of varying electrostatic potential on the electron density surface.

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would likely be found around the nitrogen atoms of the quinoline and pyrazine rings.

Blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack, often found around hydrogen atoms attached to heteroatoms.

Green regions denote neutral potential.

The MEP map is valuable for predicting sites of hydrogen bonding and other non-covalent interactions with a biological receptor. researchgate.net

Analysis of Ionization Energy, Softness, Hardness, Electronegativity, Electrophilicity, and Nucleophilicity

These global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small one.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Nucleophilicity: A measure of a molecule's ability to act as a nucleophile.

A hypothetical analysis of this compound would generate values for these descriptors, allowing for a comparison of its reactivity with other related compounds.

DescriptorFormulaSignificance
Ionization Energy (I)I ≈ -EHOMOEnergy to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when adding an electron
Electronegativity (χ)χ = (I+A)/2Electron-attracting tendency
Chemical Hardness (η)η = (I-A)/2Resistance to charge transfer
Chemical Softness (S)S = 1/ηInverse of hardness
Electrophilicity (ω)ω = χ²/(2η)Propensity to accept electrons

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational changes and stability of a ligand-receptor complex.

If this compound were subjected to MD simulations in complex with a protein target, the study would reveal:

The stability of the binding pose predicted by molecular docking.

The flexibility of the ligand within the binding pocket.

The role of water molecules in mediating ligand-receptor interactions.

The dynamic behavior of key hydrogen bonds and other interactions over the simulation period.

The results, often visualized through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, would confirm the stability of the complex and provide a more realistic view of the binding event than static docking models.

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govpsu.edu If this compound were identified as a "hit" compound with promising activity, it could be used as a template for virtual screening to find analogues with improved properties.

There are two main approaches:

Ligand-based virtual screening: This method uses the 2D or 3D structure of a known active compound like this compound as a query to search for molecules with similar structural or chemical features in large databases.

Structure-based virtual screening: This involves docking a large library of compounds into the binding site of the target receptor and ranking them based on their predicted binding affinity. psu.edu

The goal of this process is to identify a set of diverse compounds for experimental testing, thereby accelerating the process of lead identification and optimization in drug discovery. nih.gov

Prediction of Biological Activity through In Silico Models

The application of computational, or in silico, models is a cornerstone of modern drug discovery and chemical biology, allowing for the prediction of a compound's biological activities before it is synthesized or tested in a laboratory. These methods can forecast a molecule's potential therapeutic effects, off-target interactions, and pharmacokinetic properties. However, a comprehensive search of the scientific literature and computational databases reveals a lack of specific in silico studies focused on This compound .

For context, in silico biological activity prediction for novel compounds typically involves several computational techniques:

Quantitative Structure-Activity Relationship (QSAR): This method correlates the physicochemical properties of a series of compounds with their biological activities to create a predictive model. Without a dataset of structurally similar compounds with known activities, a specific QSAR model for this compound cannot be developed.

Molecular Docking: This approach simulates the interaction between a small molecule and a macromolecular target, such as a protein or enzyme. It can predict the binding affinity and mode of interaction, suggesting potential biological targets. Such studies are target-specific and have not been published for this compound.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information can then be used to screen for other compounds with similar features.

Machine Learning and Artificial Intelligence: These advanced computational methods can analyze large datasets of chemical structures and biological activities to predict the properties of new compounds.

Although these powerful tools exist, their application to this compound has not been reported in publicly available research. Therefore, there is currently no specific data from in silico models to present regarding its predicted biological activities. Future computational research would be necessary to generate such predictive data.

Preclinical Pharmacokinetics and Pharmacodynamics Adme Research on N 6 Methylpyrazin 2 Yl Quinolin 5 Amine Analogues

In Vitro Absorption Studies

In vitro absorption studies are fundamental in early-stage drug development to predict the extent and rate at which a compound might enter the bloodstream. These assays evaluate a compound's ability to cross intestinal cell barriers and its potential interactions with transport proteins.

Cell Membrane Permeability Assays

Cell membrane permeability is a critical determinant of oral bioavailability. While specific data for N-(6-methylpyrazin-2-yl)quinolin-5-amine analogues is not extensively available in public literature, the standard approach involves assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models using Caco-2 or MDCK cell lines. These assays measure the passive diffusion of a compound across a membrane, providing an early indication of its potential for gastrointestinal absorption. For quinoline-based compounds, structural modifications are often explored to optimize permeability and enhance drug-like properties.

In Vitro Metabolism Studies

Metabolism is a key process that transforms drug molecules into more water-soluble compounds for excretion. In vitro metabolism studies are essential for predicting a drug's metabolic stability and identifying its metabolic pathways, which helps in anticipating its half-life and potential for forming active or toxic metabolites.

Hepatic Microsomal Stability (HLM)

The stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, is a primary indicator of its metabolic clearance rate. nih.gov High-throughput in vitro assays using human liver microsomes (HLM) are standard practice in drug discovery. nih.gov

While specific HLM data for this compound analogues are limited, studies on other heterocyclic compounds, such as 2,4-diamino-6-methylpyrimidines, illustrate the type of data generated. nih.gov In these studies, intrinsic clearance (Clint) in mouse liver microsomes (MLM) was measured to guide structural modifications aimed at improving metabolic stability. nih.gov For example, modifying the 6-methyl group on the pyrimidine (B1678525) core led to analogues with significantly improved metabolic stability. nih.gov A similar strategic approach would be applied to the this compound scaffold to enhance its pharmacokinetic properties.

Table 1: Example of In Vitro Metabolic Stability Data for a Series of 2,4-Diamino-6-methylpyrimidine Analogues

Compound T. cruzi pEC50 Selectivity vs Vero Kinetic Solubility (µM) Clint (MLM) (µL/min/mg)
4d 6.5 ± 0.1 32 >250 120
6a 6.1 ± 0.1 40 >250 20
17c 7.1 ± 0.4 63 180 10
18e 5.5 ± 0.1 32 >250 <10
8b 6.4 ± 0.1 100 >250 <10

Data sourced from a study on 2,4-diamino-6-methylpyrimidines for Chagas' disease. nih.gov This table serves as an illustrative example of the data generated in metabolic stability assays.

Identification of Principal Metabolites

Identifying the major metabolites of a drug candidate is critical. This process helps to understand the clearance pathways and to determine if any metabolites contribute to the pharmacological activity or potential toxicity.

Metabolism studies on the heterocyclic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in mice identified several urinary metabolites using high-performance liquid chromatography and mass spectrometry. nih.gov The identified metabolites included hydroxylated and glucuronidated products, such as 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline and its corresponding O-glucuronide. nih.gov Similarly, the quinoline-based drug Irinotecan is known to be hydrolyzed to its active metabolite, SN-38, which is then inactivated by glucuronidation via the UGT1A1 enzyme. wikipedia.org

For analogues of this compound, it is anticipated that metabolism would proceed through similar phase I (e.g., oxidation, hydroxylation on the quinoline (B57606) or pyrazine (B50134) rings) and phase II (e.g., glucuronidation, sulfation) pathways. Identifying these metabolites early in development is a key step in a comprehensive safety and efficacy evaluation.

Preclinical Pharmacokinetic Profiling (in vivo considerations)

Detailed in vivo pharmacokinetic data for analogues of this compound are not available in the public domain. Preclinical studies typically assess parameters such as bioavailability and organ distribution to understand a compound's potential as a drug candidate.

Bioavailability Assessment

No specific data on the oral bioavailability of this compound analogues could be found. Bioavailability is a critical parameter that determines the fraction of an administered dose that reaches systemic circulation. For some distantly related 9-aminoacridine (B1665356) derivatives, oral bioavailability has been reported to be as high as 83.8% in mouse models, indicating that structurally complex amine-heterocycle compounds can achieve good oral absorption. nih.gov

Organ Distribution Analysis (e.g., brain plasma ratio)

Specific organ distribution data, including brain-to-plasma ratios, for this compound analogues are not publicly available. The ability of a compound to cross the blood-brain barrier is crucial for treating central nervous system disorders. Research on certain N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives, developed as PET tracers, has shown that they can penetrate the blood-brain barrier in non-human primates. mdpi.com Another study on 9-aminoacridine analogues demonstrated their ability to cross the blood-brain barrier, with peak concentrations in the brain reaching 0.6 µM after oral administration in mice. nih.gov

Pharmacodynamic Relationships in Preclinical Models

Future Research Directions and Therapeutic Potential of N 6 Methylpyrazin 2 Yl Quinolin 5 Amine

Exploration of Novel Biological Targets for N-(6-methylpyrazin-2-yl)quinolin-5-amine

The quinoline (B57606) and pyrazine (B50134) scaffolds are present in numerous biologically active molecules, indicating that this compound could interact with a range of biological targets. Future research could explore its potential as an inhibitor of kinases, which are often implicated in cancer and inflammatory diseases. For instance, certain quinazoline (B50416) derivatives have been investigated as inhibitors of VEGFR-2, a key player in angiogenesis. wikipedia.org The structural similarities suggest that this compound could be evaluated for similar activity.

Another area of interest is its potential role in neurodegenerative diseases. Given that some quinoline derivatives have been explored as dopamine (B1211576) D2/D3 agonists and iron chelators for conditions like Parkinson's disease, investigating the interaction of this compound with these receptors and its ability to chelate iron could be a fruitful research direction. nih.gov Furthermore, pyrazoline derivatives have been studied for their neuropharmacological potential, including antidepressant and anti-anxiety activities, which could be explored for the target compound. nih.gov

Development of Advanced Preclinical Efficacy Models for this compound

Should initial screenings identify a potential biological target, the development of advanced preclinical models would be crucial to evaluate the efficacy of this compound. If the compound shows promise as an anti-cancer agent, preclinical models could include in vitro studies on various cancer cell lines, followed by in vivo studies in animal models of different cancers. semanticscholar.org For example, if it targets pathways involved in non-small cell lung cancer, it could be tested in combination with existing therapies like paclitaxel (B517696) and carboplatin. wikipedia.org

If neuroprotective properties are indicated, animal models of neurodegenerative diseases would be appropriate. For instance, if the compound shows affinity for cannabinoid type 2 (CB2) receptors, which are involved in neuroinflammation, a murine neuroinflammation model induced by lipopolysaccharide (LPS) could be utilized. nih.govresearchgate.net Similarly, if it demonstrates potential as a dopamine agonist, models of Parkinson's disease would be relevant. nih.gov

Integration of this compound into Combination Therapies (Preclinical)

The potential for integrating this compound into combination therapies represents a significant area of preclinical research. In oncology, for example, combining it with standard chemotherapeutic agents could enhance efficacy and overcome drug resistance. wikipedia.org The specific combinations to be tested would depend on the compound's mechanism of action.

In the context of neurodegenerative diseases, if the compound acts as a neuroprotective agent, it could be tested in combination with existing symptomatic treatments to see if it can slow disease progression. For instance, if it shows promise in Parkinson's disease, it could be evaluated alongside L-DOPA to see if it can reduce side effects or enhance efficacy.

Radiosynthesis for Imaging Applications (e.g., F-radiolabeled PET imaging ligands)

The structure of this compound lends itself to radiosynthesis for the development of positron emission tomography (PET) imaging ligands. PET is a powerful molecular imaging technique that allows for the quantitative analysis of physiological functions in vivo. moravek.com By radiolabeling the compound with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), it could be used to visualize and quantify its biological target in the body.

The process of radiosynthesis would involve developing a synthetic route to incorporate the radionuclide into the molecule. mdpi.com For example, if a suitable precursor is available, a nucleophilic substitution reaction with [¹⁸F]fluoride could be employed. nih.gov The resulting radiotracer would then need to be evaluated for its specificity, selectivity, and pharmacokinetic properties to determine its suitability as a PET imaging agent. nih.gov Such a tool would be invaluable for drug development, allowing for target engagement studies and patient stratification.

Patent Landscape and Academic Innovations in this compound Derivatives

A thorough analysis of the patent landscape is essential to understand the existing intellectual property surrounding this compound and its derivatives. This would involve searching patent databases for similar structures and their claimed therapeutic uses. Patents related to pyrazine and quinoline derivatives cover a wide range of applications, including their use as immunomodulators, and in the treatment of urinary system disorders and various cancers. google.comgoogle.com

Academic innovations often precede patent applications. Monitoring scientific literature for novel synthetic methodologies and new biological applications of related pyrazoloquinoline and pyrazoline derivatives can provide insights into potential future directions for this compound research. nih.govmdpi.com The synthesis and evaluation of novel derivatives with modified substitutions on the pyrazine or quinoline rings could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. rjraap.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(6-methylpyrazin-2-yl)quinolin-5-amine and its analogs?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted quinolines and pyrazine derivatives. For example, analogs like N-(pyrazin-2-yl)quinolin-4-amine derivatives are synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Catalyzed reactions : Use of Pd catalysts (e.g., 0.1 eq Pd(OAc)₂) under reflux conditions (100°C, 12–24 hours) to facilitate aryl-amine coupling .
  • Purification : HPLC or column chromatography (e.g., normal-phase silica gel with gradients of dichloromethane/ethyl acetate/methanol) to isolate pure products .
  • Structural confirmation : LCMS for molecular weight verification and ¹H/¹³C NMR for regiochemical assignment .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-modal analytical techniques are critical:

  • NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.6–9.1 ppm) confirm substitution patterns .
  • Mass spectrometry : High-resolution LCMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 413.2 for related analogs) .
  • Chromatography : HPLC purity checks (>95%) ensure absence of unreacted starting materials .

Advanced Research Questions

Q. How can researchers evaluate the dopamine receptor binding affinity of this compound analogs?

  • Methodological Answer : Functional assays and computational modeling are combined:

  • Radioligand binding assays : Use [³H]spiperone or [³H]nemonapride in HEK-293 cells expressing human D2/D3 receptors to measure IC₅₀ values .
  • Selectivity profiling : Compare binding to off-target receptors (e.g., serotonin or adrenergic receptors) to assess specificity .
  • Molecular docking : Simulate interactions with D3 receptor active sites (e.g., hydrophobic pockets for methylpyrazine moieties) to guide SAR .

Q. What strategies improve aqueous solubility of this compound derivatives for in vivo studies?

  • Methodological Answer : Structural modifications and formulation approaches:

  • Polar substituents : Introduce hydroxyl or piperazinyl groups (e.g., 4-ethylpiperazine in analog 10c) to enhance hydrophilicity .
  • Salt formation : Use trifluoroacetate salts (e.g., UM-164 trifluoroacetate) to increase solubility in PBS buffers .
  • Nanoparticle encapsulation : Employ PEGylated liposomes to improve bioavailability in pharmacokinetic studies .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Systematic validation steps are essential:

  • Purity reassessment : Re-analyze compound integrity via NMR and LCMS to rule out degradation .
  • Metabolic stability testing : Use liver microsomes to identify rapid metabolization (e.g., cytochrome P450-mediated oxidation) that may reduce in vivo efficacy .
  • Dose-response refinement : Adjust dosing regimens (e.g., higher concentrations or sustained-release formulations) to align with pharmacokinetic profiles .

Q. What are key considerations for designing SAR studies on this scaffold?

  • Methodological Answer : Focus on modular substitutions to optimize target engagement:

  • Quinoline core : Methyl or halogen substituents at the 6-position (e.g., 6-methyl in the target compound) influence steric hindrance and π-π stacking .
  • Pyrazine modifications : Vary alkyl/aryl groups (e.g., 4-ethylpiperazine vs. 4-propylpiperazine) to modulate receptor selectivity .
  • Linker optimization : Adjust pentanamide or bicyclic linkers (e.g., diazabicyclo[2.2.1]heptane in 10a/10b) to balance rigidity and solubility .

Methodological Notes

  • Data Reproducibility : Always cross-validate synthetic protocols (e.g., catalyst loading, reaction time) across multiple batches .
  • Ethical Compliance : Follow institutional guidelines for in vivo testing, particularly for CNS-targeting compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.